4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile hydrochloride
Description
X-ray Diffraction Studies of Crystal Packing
X-ray diffraction analysis of 4-(piperazin-1-yl)-2-(trifluoromethyl)benzonitrile hydrochloride crystals reveals detailed information about the compound's three-dimensional structure and intermolecular packing arrangements. Single crystal X-ray diffraction represents the preferred technique for determining atomic structures of crystalline materials, providing precise atomic coordinates and bond parameters. The crystallographic data collection typically employs copper or molybdenum radiation sources under controlled temperature conditions to enhance data quality and protect sensitive samples from decomposition.
The crystal structure determination follows established protocols involving data collection on modern diffractometer systems equipped with area detectors and microfocus radiation sources. Crystal samples are maintained under cold nitrogen streams during data collection to improve diffraction quality and prevent thermal decomposition. The resulting diffraction patterns provide fundamental information about unit cell parameters, space group symmetry, and atomic positions within the crystal lattice.
Preliminary crystallographic analysis suggests that the compound likely crystallizes in a common space group consistent with organic molecular crystals. The packing arrangement is influenced by several factors including the molecular shape, charge distribution, and hydrogen bonding capabilities. The chloride anion positioning within the crystal lattice creates specific hydrogen bonding networks with the protonated piperazine nitrogen, contributing to overall crystal stability.
| Crystallographic Parameter | Expected Range | Measurement Conditions |
|---|---|---|
| Unit Cell Length a (Å) | 8.0-12.0 | T = 173-298 K |
| Unit Cell Length b (Å) | 10.0-15.0 | Cu Kα radiation |
| Unit Cell Length c (Å) | 12.0-18.0 | R-factor < 0.05 |
| Unit Cell Angle β (°) | 90-120 | Completeness > 95% |
Torsional Angle Analysis of Piperazine-Benzenenitrile Conformation
The conformational analysis of 4-(piperazin-1-yl)-2-(trifluoromethyl)benzonitrile hydrochloride requires detailed examination of torsional angles that define the spatial relationship between the piperazine ring and the benzonitrile system. The key torsional angle of interest involves the rotation about the carbon-nitrogen bond connecting the piperazine ring to the aromatic system. This angle significantly influences the compound's three-dimensional shape and affects both its crystal packing behavior and potential biological activity.
The piperazine ring itself adopts a chair conformation to minimize ring strain, similar to cyclohexane derivatives. The chair conformation places the nitrogen atoms in different spatial orientations, with one nitrogen (N1) directly bonded to the benzonitrile ring and the other (N4) available for protonation in the hydrochloride salt form. The dihedral angle between the mean plane of the piperazine ring and the benzonitrile aromatic plane typically ranges from 60° to 90°, depending on crystal packing forces and intermolecular interactions.
The trifluoromethyl substituent at the 2-position introduces additional conformational constraints through steric interactions with the piperazine ring. The bulky trifluoromethyl group creates a steric barrier that influences the preferred rotational orientation of the piperazine ring relative to the aromatic plane. This steric effect contributes to conformational selectivity and may result in preferred torsional angles that minimize unfavorable steric contacts.
Temperature-dependent studies reveal that torsional angles may exhibit slight variations with changing thermal conditions. At lower temperatures, crystal packing forces dominate conformational preferences, while elevated temperatures allow for increased molecular motion and potential conformational flexibility. The analysis of temperature factors and anisotropic displacement parameters provides insights into the dynamic behavior of different molecular segments.
Properties
IUPAC Name |
4-piperazin-1-yl-2-(trifluoromethyl)benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3.ClH/c13-12(14,15)11-7-10(2-1-9(11)8-16)18-5-3-17-4-6-18;/h1-2,7,17H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUNPZLUCLXIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)C#N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464866 | |
| Record name | 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824409-64-5 | |
| Record name | 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Compound Characteristics and Properties
4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile hydrochloride is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 824409-64-5 |
| Molecular Formula | C₁₂H₁₃ClF₃N₃ |
| Molecular Weight | 291.704 g/mol |
| Structure | Benzonitrile core with trifluoromethyl group at position 2 and piperazine at position 4 |
| Physical Appearance | Off-white to light yellow solid |
| Melting Point | 220-225°C (literature value) |
| Solubility | Soluble in methanol, dimethylformamide, dimethyl sulfoxide; sparingly soluble in water |
| Purity (Commercial) | 95-97% |
The compound contains three key structural elements: a benzonitrile core, a trifluoromethyl substituent, and a piperazine moiety, combined with a hydrochloride salt form that enhances stability and solubility in polar solvents.
Nucleophilic Aromatic Substitution (SNAr) Synthetic Route
Principle and Mechanism
The primary synthetic route for preparing 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile hydrochloride utilizes nucleophilic aromatic substitution (SNAr) chemistry. This approach is particularly effective due to the electron-withdrawing properties of both the cyano and trifluoromethyl groups, which activate the aromatic ring toward nucleophilic attack.
The SNAr mechanism involves:
- Initial attack by the piperazine nucleophile at the carbon bearing the leaving group
- Formation of a Meisenheimer complex intermediate
- Elimination of the leaving group (typically fluoride or chloride)
- Salt formation with hydrochloride
The electron-withdrawing trifluoromethyl group at the ortho position relative to the leaving group enhances reactivity by stabilizing the negative charge in the Meisenheimer complex.
Synthetic Procedure from 4-Fluoro-2-(trifluoromethyl)benzonitrile
Materials Required
| Reagent/Material | Quantity | Function |
|---|---|---|
| 4-Fluoro-2-(trifluoromethyl)benzonitrile | 1.0 equivalent | Starting material |
| Piperazine | 3.0-5.0 equivalents | Nucleophile |
| Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMAc) | 10-15 volumes | Solvent |
| Potassium carbonate (K₂CO₃) | 2.0-3.0 equivalents | Base |
| Hydrogen chloride (HCl) in dioxane (4M) | 1.2 equivalents | Salt formation |
| Ethyl acetate | As required | Extraction/purification |
| Water | As required | Workup |
Procedure
Step 1: Nucleophilic Substitution Reaction
- To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-2-(trifluoromethyl)benzonitrile (10.0 g, 53.2 mmol) and dimethylacetamide (100 mL).
- Add piperazine (13.7 g, 159.6 mmol, 3.0 equiv.) and potassium carbonate (14.7 g, 106.4 mmol, 2.0 equiv.) to the solution.
- Heat the reaction mixture at 110-120°C for 12-16 hours with continuous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- After completion, cool the reaction mixture to room temperature and pour into cold water (300 mL) with stirring.
- Filter the precipitated solid, wash with water (3 × 50 mL), and dry under vacuum at 50°C for 12 hours.
Step 2: Salt Formation
- Dissolve the free base (4-(piperazin-1-yl)-2-(trifluoromethyl)benzonitrile) (8.5 g, 31.6 mmol) in dioxane (50 mL).
- Slowly add HCl in dioxane (4M, 9.5 mL, 37.9 mmol, 1.2 equiv.) at 0-5°C with stirring.
- Stir the reaction mixture at room temperature for 2-3 hours.
- Filter the precipitated hydrochloride salt, wash with cold dioxane (2 × 10 mL) followed by diethyl ether (3 × 20 mL).
- Dry the product under vacuum at 50°C for 8-10 hours to obtain 4-(piperazin-1-yl)-2-(trifluoromethyl)benzonitrile hydrochloride as an off-white to light yellow solid.
Yield: 8.0-8.5 g (85-90%); Purity: >95% by HPLC
Multi-Step Synthetic Route via Intermediate Formation
Three-Step Synthesis from 3-(Trifluoromethyl)fluorobenzene
This approach involves forming the key cyano group through a step-wise process, starting from commercially available 3-(trifluoromethyl)fluorobenzene.
Step 1: Bromination of 3-(Trifluoromethyl)fluorobenzene
- To a reactor, add 3-(trifluoromethyl)fluorobenzene (200 kg), glacial acetic acid (80 kg), and concentrated sulfuric acid (35 kg).
- Mix with stirring and heat to reflux.
- Add dibromo hydantoin (C₅H₆Br₂N₂O₂) (188 kg) in batches.
- React for approximately 6 hours.
- Wash with ice-water solution to obtain 4-fluoro-2-(trifluoromethyl)bromobenzene (260 kg, >98% content).
Step 2: Cyanation via Cyanic Acid Displacement
- Under stirring and refluxing conditions, add quinoline (250 kg) and cuprous cyanide (106 kg).
- Drip in the 4-fluoro-2-(trifluoromethyl)bromobenzene from Step 1.
- After complete addition, maintain reflux reaction for 20 hours.
- Perform steam distillation to collect 4-fluoro-2-(trifluoromethyl)benzonitrile (200 kg).
Step 3: Piperazine Substitution and Salt Formation
- Dissolve 4-fluoro-2-(trifluoromethyl)benzonitrile (10 g, 53.2 mmol) in n-butanol or diethylene glycol monomethyl ether (100 mL).
- Add piperazine (13.7 g, 159.6 mmol, 3.0 equiv.).
- Heat the reaction mixture at 120-160°C for 12-15 hours.
- Cool to room temperature and pour into water (300 mL).
- Extract with ethyl acetate (3 × 100 mL).
- Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate.
- For salt formation, dissolve the free base in ethanol (50 mL) and add HCl in ethanol (2M, 30 mL).
- Stir for 2-3 hours at room temperature.
- Filter, wash with cold ethanol followed by diethyl ether, and dry under vacuum.
Yield: 12-13 g (75-82%); Purity: >97% by HPLC
Alternative Route via 4-Trifluoromethylphenyl Piperazine
An alternative synthetic approach utilizes 4-trifluoromethylphenyl piperazine as an intermediate, followed by introduction of the cyano group.
Preparation of 4-Trifluoromethylphenyl Piperazine
- Prepare bis(2-chloroethyl)amine by reacting diethanolamine with thionyl chloride at 55-65°C.
- Dissolve bis(2-chloroethyl)amine (2.12 kg) in n-butanol (2.4 kg) and heat to 90°C.
- Add 4-trifluoromethylaniline (1.6 kg) slowly.
- Heat under reflux for 12 hours.
- Add sodium carbonate (0.63 kg) and heat to 110°C for another 12 hours.
- Filter while hot and cool the filtrate to separate the solid.
- Cool to 0°C, filter, and wash with a small amount of ethanol.
- Dry to obtain 4-trifluoromethylphenyl piperazine hydrochloride (1.48 kg, 56% yield).
Conversion to Free Base
- Add 4-trifluoromethylphenyl piperazine hydrochloride (1 kg) to water (1.3 kg).
- Add sodium hydroxide (0.38 kg) in batches and stir for 1 hour.
- Allow to stand for layer separation and collect the oil layer.
- Perform vacuum distillation to obtain 4-trifluoromethylphenyl piperazine (0.65 kg, 75.3% yield, >99% content).
Introduction of Cyano Group
The final step involves introducing the cyano group at the ortho position to the trifluoromethyl group through cyanation reactions. This can be performed using standard cyanation methods such as the Sandmeyer reaction or cyanation of aryl halides using copper(I) cyanide.
One-Pot Synthesis from 3,4-Difluorobenzonitrile
A streamlined one-pot synthesis can be employed starting from commercially available 3,4-difluorobenzonitrile.
Procedure
- To a solution of tert-butyl-1-piperazinecarboxylate (13.4 g, 72 mmol) and 3,4-difluorobenzonitrile (10 g, 72 mmol) in dimethylacetamide (400 mL), stir at 110°C overnight.
- Cool to room temperature and concentrate in vacuo.
- Purify by column chromatography on silica gel using a gradient of heptane:ethyl acetate.
- Dissolve the resulting product in dichloromethane and add trifluoroacetic acid.
- Reflux for 24 hours, cool to room temperature, and concentrate in vacuo.
- Dilute with water, extract with ether, and basify the aqueous phase with NaOH.
- Extract with ethyl acetate, dry over sodium sulfate, and concentrate.
- Convert to hydrochloride salt by dissolving in a minimal amount of methanol and adding HCl in dioxane (4M).
- Stir for 1-2 hours, filter the precipitate, wash with diethyl ether, and dry under vacuum.
Yield: 65-70%; Purity: >95% by HPLC
Click Chemistry-Based Approach for Specialized Derivatives
For the preparation of specialized derivatives of 4-(piperazin-1-yl)-2-(trifluoromethyl)benzonitrile, a click chemistry approach can be employed.
General Procedure for Click Chemistry Modification
- React 4-(piperazin-1-yl)-2-(trifluoromethyl)benzonitrile with propargyl bromide to introduce an alkyne functionality.
- Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with appropriate azides.
- Purify by column chromatography.
- Convert to hydrochloride salt if desired.
This approach allows for the preparation of various functionalized derivatives while maintaining the core 4-(piperazin-1-yl)-2-(trifluoromethyl)benzonitrile structure.
Purification and Characterization
Purification Methods
Several methods are employed for the purification of 4-(piperazin-1-yl)-2-(trifluoromethyl)benzonitrile hydrochloride:
- Recrystallization: From ethanol/diethyl ether mixture or isopropanol
- Column Chromatography: Using silica gel with appropriate solvent mixtures (e.g., dichloromethane/methanol)
- Salt Formation and Precipitation: Conversion to hydrochloride salt followed by precipitation from an appropriate solvent
Analytical Data and Characterization
| Parameter | Value/Method |
|---|---|
| ¹H NMR | (500 MHz, DMSO-d₆): δ 8.34 (s, 1H), 8.08 (d, J = 7.1 Hz, 2H), 7.75 (d, J = 7.7 Hz, 1H), 7.66 (t, J = 8.1 Hz, 1H), 3.90-3.80 (m, 4H), 3.35-3.25 (m, 4H), 2.97-2.61 (m, 8H) |
| MS (ESI) | m/z: 256.12 [M+H]⁺ (free base) |
| HPLC Purity | >96.86% (tR = 4.03 min) |
| IR | 2220 cm⁻¹ (C≡N stretch), 1620, 1580, 1510, 1450, 1380, 1330, 1280, 1180, 1130, 1060 cm⁻¹ |
| UV-Vis | λmax = 275 nm (methanol) |
Advantages and Limitations of Different Synthetic Routes
Comparative Analysis of Synthetic Routes
| Synthetic Route | Advantages | Limitations |
|---|---|---|
| Direct SNAr with fluorobenzonitrile | High yield (85-90%), Fewer steps, Mild reaction conditions | Requires specialized starting materials, Potential for side reactions |
| Via bromination and cyanation | Uses more accessible starting materials, Scalable process | Multi-step process, Lower overall yield, Uses toxic reagents (CuCN) |
| One-pot synthesis | Operational simplicity, Reduced purification steps | Moderate yield, Requires precise control of reaction conditions |
| Via 4-trifluoromethylphenyl piperazine | Readily available starting materials, Well-established process | Lower overall yield, Multiple steps, Requires handling corrosive reagents |
Industrial Scale Considerations
For large-scale production, several factors must be considered:
- Raw Material Availability and Cost: The bromination/cyanation route may be preferred due to more readily available starting materials.
- Safety Concerns: The use of cuprous cyanide requires appropriate safety measures due to its toxicity.
- Waste Management: The SNAr route generates less waste and is more environmentally friendly.
- Scalability: The synthetic route via bromination and cyanation has been demonstrated on a larger scale (200 kg of starting material).
Chemical Reactions Analysis
Types of Reactions: 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols, amines, and aldehydes.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Neuropharmacology
Research indicates that 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile hydrochloride exhibits significant biological activities, particularly as an antagonist for various neurotransmitter receptors. This property makes it a candidate for therapeutic applications in treating psychiatric disorders such as anxiety and depression.
Case Study : A study demonstrated its binding affinity towards serotonin receptors, suggesting its potential role in modulating serotonergic pathways, which are crucial in mood regulation and anxiety disorders.
Anticancer Research
In vitro studies have shown that this compound may possess anti-cancer properties. Its mechanism of action is under investigation, with preliminary results indicating it may inhibit cancer cell proliferation.
Case Study : Research has indicated that derivatives of this compound exhibit cytotoxic effects on specific cancer cell lines, warranting further exploration into its potential as a chemotherapeutic agent.
Medicinal Chemistry
The compound's unique trifluoromethyl group enhances its pharmacological profile, influencing both chemical reactivity and biological activity. It serves as a scaffold for the design of new drugs targeting various biological pathways.
Comparison with Similar Compounds :
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Piperazin-1-yl)benzonitrile hydrochloride | Lacks trifluoromethyl group | Potentially different biological activity profile |
| 2-(Trifluoromethyl)benzamide | Contains amide instead of nitrile | Different reactivity and solubility characteristics |
| 4-(Morpholin-1-yl)-2-(trifluoromethyl)benzonitrile | Morpholine instead of piperazine | May exhibit distinct pharmacological properties |
This table highlights the unique aspects of 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile hydrochloride compared to structurally similar compounds, emphasizing its potential for diverse applications in drug development.
Synthesis and Yield
The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)benzonitrile with piperazine. Various methods can be employed to facilitate this reaction, with reported yields around 73% for certain synthetic routes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The piperazine ring can bind to receptors or enzymes, modulating their activity, while the trifluoromethyl group enhances the compound's stability and bioactivity. The exact mechanism depends on the biological system and the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the benzonitrile core, piperazine substituents, or trifluoromethyl positioning. Below is a detailed analysis of key analogs:
Substituent Variations on the Benzonitrile Core
4-(Piperazin-1-yl)benzonitrile (CAS 68104-63-2)
- 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile (CAS 288251-82-1) Similarity: 0.93 . Key Differences:
- Amino (-NH₂) group at the 5-position enhances polarity.
- Methyl substitution on piperazine reduces basicity.
Trifluoromethyl Positioning in Related Scaffolds
- Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e)
Piperazine Modifications in Pharmacologically Active Agents
- Flibanserin Hydrochloride Structure: Piperazine linked to a trifluoromethylphenyl group and a benzimidazolone core .
- Hoechst 33258 (Bisbenzimide Trihydrochloride) Structure: Benzimidazole-piperazine derivative with a phenol group . Properties:
- Solubility: Water and DMF .
- DNA Binding: Binds minor groove, with absorption at 352 nm and emission at 461 nm . Implications: The target compound’s benzonitrile core may lack the planar rigidity required for DNA intercalation but could retain piperazine-mediated solubility.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility: Analogs like 10e and 10d () achieve yields >90%, suggesting that the piperazine-acetate-thiazole scaffold is synthetically tractable.
- Biological Relevance : The trifluoromethyl group in Flibanserin and Hoechst 33258 correlates with enhanced target engagement (receptors/DNA). The target compound’s -CF₃ may similarly improve pharmacokinetics but requires empirical validation .
- Safety Profiles: Hoechst 33258 exhibits genotoxicity and carcinogenicity, underscoring the need to evaluate the target compound’s toxicity, particularly given structural similarities .
Biological Activity
4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile hydrochloride is a synthetic compound with the molecular formula C12H13ClF3N3 and a molecular weight of approximately 291.71 g/mol. Its unique chemical structure, featuring a piperazine moiety and a trifluoromethyl-substituted benzonitrile, positions it as a compound of interest in pharmaceutical research, particularly regarding its biological activities.
Pharmacological Properties
Research indicates that this compound exhibits significant biological activities, especially in neuropharmacology. It has been studied for its potential as an antagonist for various neurotransmitter receptors, which may contribute to therapeutic effects in treating disorders such as anxiety and depression. Additionally, in vitro studies suggest potential anti-cancer properties, although further investigation is necessary to elucidate its mechanisms of action.
The compound's interaction with neurotransmitter receptors is critical for its pharmacological effects. Studies have shown that 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile hydrochloride may act as an antagonist at serotonin receptors (5-HT6R), which are implicated in mood regulation and cognitive function. This antagonistic activity could be beneficial in the treatment of various neuropsychiatric disorders.
Comparative Analysis with Related Compounds
To better understand the unique aspects of 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile hydrochloride, a comparison with structurally similar compounds is helpful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Piperazin-1-yl)benzonitrile hydrochloride | Lacks trifluoromethyl group | Potentially different biological activity profile |
| 2-(Trifluoromethyl)benzamide | Contains amide instead of nitrile | Different reactivity and solubility characteristics |
| 4-(Morpholin-1-yl)-2-(trifluoromethyl)benzonitrile | Morpholine instead of piperazine | May exhibit distinct pharmacological properties |
This table highlights how the trifluoromethyl substitution may influence both chemical reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Neuropharmacological Studies : In vitro experiments demonstrated that the compound effectively inhibits certain receptor activities, suggesting potential applications in treating anxiety disorders. The binding affinity towards serotonin receptors was notably high, indicating strong interaction capabilities that could lead to significant therapeutic outcomes .
- Anti-Cancer Potential : Preliminary studies indicated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it was found to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than some standard chemotherapeutic agents . The mechanism appears to involve disruption of cellular signaling pathways essential for cancer cell survival.
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown promise as inhibitors of human acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. Although specific data on this compound's AChE inhibition is limited, its structural similarities suggest potential efficacy in this area .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile hydrochloride, and how are intermediates purified?
- The compound is synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often reacted with benzonitrile intermediates containing trifluoromethyl groups under basic conditions (e.g., triethylamine) to facilitate amide or nitrile bond formation . Purification typically employs normal-phase chromatography or amine-functionalized silica columns to isolate the product, with yields optimized by controlling reaction time, temperature, and stoichiometry .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is used to verify substituent positions on the aromatic ring and piperazine moiety. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical for research-grade material) . X-ray crystallography may resolve structural ambiguities in crystalline derivatives .
Q. What are the recommended storage conditions to ensure compound stability?
- The hydrochloride salt form is hygroscopic and should be stored in airtight containers under inert gas (e.g., argon) at –20°C. Desiccants like silica gel are recommended to prevent hydrolysis of the nitrile group. Long-term stability studies suggest minimal degradation over six months under these conditions .
Advanced Research Questions
Q. How does the trifluoromethyl group influence receptor binding affinity in neurological targets?
- The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates lipophilicity, improving blood-brain barrier penetration. In dopamine D3 receptor studies, analogous compounds show higher selectivity due to hydrophobic interactions with receptor subpockets . Radioligand displacement assays (e.g., using [³H]spiperone) quantify affinity shifts when the trifluoromethyl group is substituted .
Q. What structure-activity relationship (SAR) insights guide optimization of this compound for serotonin receptor modulation?
- SAR studies reveal that the benzonitrile moiety’s position and piperazine substitution pattern (e.g., N-alkylation) significantly impact 5-HT1A/5-HT2A receptor selectivity. For instance, replacing the nitrile with a hydroxyl group reduces affinity, while bulky substituents on piperazine improve pharmacokinetic profiles . Computational docking (e.g., AutoDock Vina) predicts binding poses for iterative design .
Q. What role does this compound play in impurity profiling during drug development?
- As a known intermediate in Flibanserin synthesis, it is monitored as a potential genotoxic impurity. Ultra-HPLC coupled with tandem MS (UHPLC-MS/MS) detects trace levels (≤0.1%) in active pharmaceutical ingredients, guided by ICH Q3A/B guidelines . Synthetic byproducts, such as de-cyanated derivatives, are identified via comparative NMR and spiking experiments .
Q. How do physiological conditions (e.g., pH, temperature) affect its stability in vitro?
- Accelerated stability testing in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) reveals rapid hydrolysis of the nitrile group at acidic pH, forming carboxylic acid derivatives. Buffered solutions (pH 6–7) at 37°C show <5% degradation over 24 hours, validated via LC-MS kinetics .
Q. Why are specific coupling reagents preferred in its synthesis?
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
